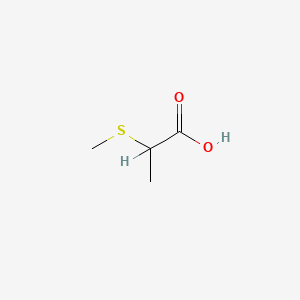

2-(methylthio)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Methylthio)propanoic acid is an organic compound with the molecular formula C4H8O2S. It is characterized by the presence of a methylthio group attached to the second carbon of a propanoic acid backbone. This compound is known for its distinctive odor, which is often described as fruity or onion-like. It is used in various applications, including as a flavoring agent and in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)propanoic acid can be achieved through several methods. One common approach involves the reaction of propanoic acid with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 80°C to 100°C. Another method involves the use of organometallic intermediates, such as organolithium reagents, which react with methylthiol to form the desired product.

Industrial Production Methods

In industrial settings, this compound is produced through large-scale chemical processes. These processes often involve the use of continuous flow reactors, which allow for precise control over reaction conditions and high yields of the desired product. The use of catalysts and optimized reaction conditions ensures the efficient production of this compound on an industrial scale.

Analyse Chemischer Reaktionen

Oxidation Reactions

The methylthio (-SCH₃) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogen peroxide | Aqueous, 25–50°C | 2-(Methylsulfinyl)propanoic acid | 75–85% | |

| Potassium permanganate | Acidic, 60°C | 2-(Methylsulfonyl)propanoic acid | 90% |

Key Findings :

-

Oxidation with H₂O₂ selectively produces sulfoxides, while stronger agents like KMnO₄ yield sulfones .

-

The reaction rate increases in polar solvents (e.g., water or methanol) .

Reduction Reactions

The carboxylic acid group (-COOH) can be reduced to a primary alcohol.

Key Findings :

-

LiAlH₄ is required for carboxylic acid reduction; NaBH₄ is ineffective .

-

Over-reduction to thiols is avoided by controlled stoichiometry .

Substitution Reactions

The methylthio group participates in nucleophilic displacement reactions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkyl halides (R-X) | Basic (NaOH), 80°C | 2-(Alkylthio)propanoic acid | 50–70% | |

| Thioacetate (CH₃COSH) | Polar aprotic solvent | 2-Acetylthiopropanoic acid | 60% |

Mechanistic Insight :

-

Substitution proceeds via an Sₙ2 mechanism when using strong nucleophiles (e.g., thioacetate) .

-

Steric hindrance at the β-carbon limits reactivity with bulky reagents .

Biotransformation Pathways

In biological systems, mitochondrial β-oxidation metabolizes derivatives of 2-(methylthio)propanoic acid:

| Substrate | Enzyme System | Product | Application |

|---|---|---|---|

| 3-(Methylthio)propanoic acid | Acyl-CoA dehydrogenase | 2,6-Dimethylphenol | Drug metabolite tracking |

| 4-Thiaalkanoic acid derivatives | Carnitine acyltransferase | Carnitine esters | Metabolic studies |

Research Highlight :

-

Deuterated analogs (e.g., 2-Methyl-3-(methylthio)propanoic Acid-d₃) act as tracers in metabolic pathways, revealing real-time enzymatic activity .

Esterification and Amide Formation

The carboxylic acid group forms esters and amides under standard conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol (H⁺ catalyst) | Reflux, 12h | Methyl 2-(methylthio)propanoate | 85% | |

| Thionyl chloride (SOCl₂) | Room temperature | 2-(Methylthio)propanoyl chloride | 90% |

Applications :

-

Esters are intermediates in agrochemical synthesis (e.g., plant growth regulators) .

-

Amides exhibit antimicrobial activity in biochemical assays .

Photochemical Reactions

UV-induced reactions generate radicals for polymerization or crosslinking.

| Conditions | Product | Application |

|---|---|---|

| UV light (254 nm) | Poly(2-(methylthio)propanoate) | Material science |

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1. Phytotoxicity and Plant Protection

- Role as a Phytotoxin : 2-(Methylthio)propanoic acid is recognized as a phytotoxin produced by the cassava pathogen Xanthomonas campestris manihotis. It plays a critical role in plant disease by inducing blight in cassava crops, which can lead to significant agricultural losses .

- Biopesticide Development : Due to its phytotoxic properties, there is potential for developing biopesticides that utilize this compound or its derivatives to manage agricultural pests and diseases effectively.

Food Science Applications

1. Flavoring Agent

- Use in Food Industry : The compound can be utilized as a flavoring agent due to its sulfur-containing structure, which can impart unique flavors and aromas to food products. Its application in food formulations can enhance sensory attributes, making it valuable for food manufacturers.

2. Antimicrobial Properties

- Preservative Potential : Research indicates that organic acids like this compound exhibit antimicrobial activity against certain bacteria and fungi. This property positions it as a potential natural preservative in food products, enhancing shelf life and safety .

Pharmaceutical Applications

1. Drug Development

- Analogs in Drug Design : The structural characteristics of this compound make it an interesting candidate for drug development. Its analogs have been studied for their interactions with biological targets such as cyclooxygenase enzymes, which are crucial in inflammation pathways .

- Potential Therapeutic Uses : Given its biological activity, there may be opportunities for exploring this compound in therapeutic contexts, particularly concerning anti-inflammatory or antimicrobial treatments.

Cosmetic Applications

1. Skin Care Formulations

- Stabilizing Agent : In cosmetic formulations, this compound could serve as a stabilizing agent due to its chemical properties. It may help maintain product integrity and enhance the efficacy of active ingredients .

- Safety Assessments : Cosmetic products containing this compound must undergo rigorous safety assessments to ensure they meet regulatory standards while being effective for consumer use.

Case Studies

Wirkmechanismus

The mechanism of action of 2-(methylthio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-(Methylthio)propanoic acid can be compared with other similar compounds, such as:

Propanoic acid: Lacks the methylthio group, resulting in different chemical properties and reactivity.

2-Methylpropanoic acid: Contains a methyl group instead of a methylthio group, leading to differences in odor and chemical behavior.

Thiopropanoic acid: Contains a thiol group instead of a methylthio group, resulting in different reactivity and applications.

The presence of the methylthio group in this compound imparts unique properties, such as its distinctive odor and specific reactivity in chemical reactions, making it valuable for various applications.

Biologische Aktivität

2-(Methylthio)propanoic acid, also known as methionine sulfoxide, is a sulfur-containing organic compound with the molecular formula C4H8O2S. It has garnered interest in various fields, including biochemistry and pharmacology, due to its potential biological activities, particularly its antimicrobial and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

This compound features a methylthio group that significantly influences its reactivity and biological interactions. Its structure allows for various chemical reactions, including oxidation and substitution, which are critical in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C4H8O2S |

| Molecular Weight | 120.17 g/mol |

| Boiling Point | 210 °C |

| Solubility | Soluble in water |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study involving various concentrations of the compound demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using microtiter plate assays.

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- Salmonella enterica

The results showed that this compound inhibited the growth of these pathogens at low concentrations, suggesting its potential as a natural antimicrobial agent in food preservation and therapeutic applications .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH radical scavenging and ABTS radical cation decolorization assays. These studies revealed that the compound effectively scavenges free radicals, thereby protecting cells from oxidative stress.

- Key Findings :

- IC50 values for DPPH scavenging ranged from 50 to 100 µg/mL.

- The compound demonstrated a dose-dependent response in antioxidant activity.

These properties suggest that it could play a role in preventing oxidative damage associated with various diseases, including cancer and neurodegenerative disorders .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may act as a nucleophile, participating in biochemical reactions that modulate enzyme activities or influence signaling pathways. Its interaction with enzymes involved in oxidative stress responses is particularly noteworthy, as it can enhance cellular defense mechanisms.

Study on Antimicrobial Efficacy

In a controlled laboratory study, researchers assessed the antimicrobial efficacy of this compound against foodborne pathogens. The study utilized varying concentrations of the compound mixed with food matrices to simulate real-world applications. The findings indicated that higher concentrations significantly reduced microbial loads without adversely affecting food quality .

Research on Antioxidant Activity

Another study focused on the antioxidant properties of the compound in cellular models exposed to oxidative stress. Results indicated that treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls. This suggests potential therapeutic applications for mitigating oxidative damage in various health conditions .

Eigenschaften

CAS-Nummer |

33178-97-1 |

|---|---|

Molekularformel |

C4H8O2S |

Molekulargewicht |

120.17 g/mol |

IUPAC-Name |

(2R)-2-methylsulfanylpropanoic acid |

InChI |

InChI=1S/C4H8O2S/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6)/t3-/m1/s1 |

InChI-Schlüssel |

SBJPKUSFMZKDRZ-GSVOUGTGSA-N |

SMILES |

CC(C(=O)O)SC |

Isomerische SMILES |

C[C@H](C(=O)O)SC |

Kanonische SMILES |

CC(C(=O)O)SC |

Key on ui other cas no. |

58809-73-7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.